molecular formula C22H19FN2O5 B5909208 (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5909208
M. Wt: 410.4 g/mol
InChI Key: KKHPICHMMPQAPK-RVDMUPIBSA-N
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Description

The compound (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxy group, a hydroxy group, a prop-2-en-1-yl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the diazinane ring or the fluorophenyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the diazinane ring could produce a more saturated derivative.

Scientific Research Applications

(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione include:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets This compound apart is its combination of functional groups and the specific arrangement of atoms, which confer unique chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-3-7-14-10-13(12-18(19(14)26)30-4-2)11-15-20(27)24-22(29)25(21(15)28)17-9-6-5-8-16(17)23/h3,5-6,8-12,26H,1,4,7H2,2H3,(H,24,27,29)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHPICHMMPQAPK-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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